Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate and similar compounds has been well-studied. They are typically synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate has been studied using density functional theory (DFT) and compared with x-ray diffraction values .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate have been analyzed. The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a solid compound with a boiling point of 76-79°C . It has a density of 1.60±0.1 g/cm3 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate and its derivatives have been extensively studied for their potential in the synthesis of pharmaceutical compounds. For instance, a study demonstrated the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids using similar compounds, which were then evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, research on the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction using ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has contributed to the synthesis of active pharmaceutical ingredients (APIs) for anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Antiviral Research
In antiviral research, derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus activity, with some compounds showing promise in inhibiting the replication of HBV DNA (Chen et al., 2011).
Chemical Synthesis and Biological Activity
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is also significant in the field of chemical synthesis and exploration of biological activity. The preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and their conversion to carboxylic acids, followed by evaluation for various biological activities, is an example of such research (Abignente et al., 1984). Moreover, the compound has been used in the synthesis of novel fused triazines with potential biological activity, exemplified by the treatment of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines (Zamora et al., 2004).
Diverse Chemical Transformations
The versatility of ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate in diverse chemical transformations is evident in studies such as the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions (Liu et al., 2019), and the preparation of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives (Stanovnik et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILHKPXTMEIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569155 | |
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate | |
CAS RN |
143982-54-1 | |
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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